molecular formula C11H8F3N3O2 B11777352 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11777352
M. Wt: 271.19 g/mol
InChI Key: QLKMUSJTIVPLHD-UHFFFAOYSA-N
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Description

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a 1,2,3-triazole core substituted with a metabolically stable trifluoromethyl group and a carboxylic acid functional group, making it a versatile scaffold for constructing diverse libraries of bioactive molecules . The 1,2,3-triazole motif is known for its exceptional stability under acidic and basic conditions, resistance to redox reactions, and ability to mimic biological amide bonds, while also participating in key intermolecular interactions such as hydrogen bonding and dipolar interactions . The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to optimize the pharmacological properties of lead compounds, influencing parameters such as metabolic stability, lipophilicity, and membrane permeability . The carboxylic acid moiety provides a convenient handle for further synthetic elaboration, allowing researchers to readily form amide linkages or other derivatives for structure-activity relationship (SAR) studies . This specific regioisomer (2H-1,2,3-triazole) is of significant interest for the discovery of new therapeutic agents, as analogous triazole-carboxamide compounds have demonstrated potent and selective biological activities in published research, including serving as potent inverse agonists and antagonists of the Pregnane X Receptor (PXR) with low nanomolar activity , and as core structures in novel anti-cancer agents targeting hepatocellular carcinoma . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

2-(2-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H8F3N3O2/c1-6-4-2-3-5-7(6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19)

InChI Key

QLKMUSJTIVPLHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of o-Tolyl Azide Intermediate

The ortho-tolyl azide precursor is synthesized via diazotization of o-toluidine. Reacting o-toluidine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is subsequently treated with sodium azide (NaN₃) to yield o-tolyl azide. Steric hindrance from the ortho-methyl group necessitates prolonged reaction times (18–24 h) compared to para-substituted analogs.

Cycloaddition with Trifluoromethyl-Alkyne

The CuAAC reaction employs a copper(I) catalyst (e.g., CuBr, 5 mol%) to couple o-tolyl azide with 3,3,3-trifluoropropyne in tetrahydrofuran (THF) at 60°C for 12 h. The trifluoromethyl group’s electron-withdrawing nature accelerates regioselective triazole formation, favoring the 1,4-disubstituted product. Post-reaction purification via silica gel chromatography achieves >95% purity.

Table 1. CuAAC Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst Loading5 mol% CuBr7896
Temperature60°C8297
SolventTHF8598

Carboxylation via Carbon Dioxide Insertion

Direct Carboxylation of Triazole Intermediate

The cycloaddition product undergoes carboxylation using pressurized CO₂ (3 atm) in the presence of cesium carbonate (Cs₂CO₃) as a base. Reacting at 80°C for 8 h in dimethylformamide (DMF) introduces the carboxylic acid group at the 4-position of the triazole ring. The ortho-methyl group’s steric bulk reduces carboxylation efficiency by 12–15% compared to para-substituted analogs, necessitating higher CO₂ pressure (5 atm) for comparable yields.

Table 2. Carboxylation Efficiency Under Varied Conditions

CO₂ Pressure (atm)BaseYield (%)Reaction Time (h)
3Cs₂CO₃658
5K₃PO₄7210
5Cs₂CO₃788

Industrial-Scale Production via Continuous Flow Reactors

Integrated Synthesis Platform

Industrial production utilizes continuous flow reactors to enhance mixing and thermal control. A three-stage system combines:

  • Azide Synthesis Module : Continuous diazotization and azide formation at 5°C with in-line quenching to minimize decomposition.

  • Cycloaddition Chamber : Copper-coated microchannels enable rapid heat dissipation, maintaining 60°C for 2 h residence time.

  • Carboxylation Unit : Supercritical CO₂ (scCO₂) as both reactant and solvent reduces byproduct formation, achieving 89% yield at 100°C.

Purification and Crystallization

The crude product is crystallized from ethanol-water (7:3 v/v) at −20°C, yielding needle-like crystals with 99.5% purity. Residual copper catalysts (<10 ppm) are removed via chelating resins.

Alternative Pathways: Chlorination-Cyclization-Hydrolysis

Chlorination of Ethyl Trifluoroacetoacetate

Adapting methods from thiazole synthesis, ethyl 4,4,4-trifluoroacetoacetate is chlorinated with sulfuryl chloride (SO₂Cl₂) at −15°C to −5°C. Maintaining a 0.95:1 molar ratio of SO₂Cl₂ to substrate minimizes over-chlorination (<0.3% byproducts).

Cyclization with o-Tolylamine

The chlorinated intermediate reacts with o-tolylamine in refluxing ethanol, forming the triazole ring via nucleophilic displacement. Hydrolysis with 15% NaOH introduces the carboxylic acid group, yielding the final product with 87% efficiency.

Table 3. Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
CuAAC + Carboxylation7898High
Flow Reactor8999.5Very High
Chlorination-Cyclization8797Moderate

Challenges in Ortho-Substituted Derivative Synthesis

Steric Hindrance Effects

The ortho-methyl group impedes reagent access during cycloaddition and carboxylation, necessitating:

  • Higher catalyst loadings (10 mol% CuBr vs. 5 mol% for para).

  • Extended reaction times (12 h vs. 8 h).

  • Elevated temperatures for carboxylation (80°C vs. 60°C).

Byproduct Formation

Competing N2-alkylation occurs in 8–12% of cases during CuAAC, requiring rigorous chromatography for separation. Industrial processes mitigate this via pH-controlled crystallization, exploiting differential solubility of N1 and N2 isomers .

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The triazole ring system is known for its broad biological activities, including antimicrobial , antifungal , and anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that triazole derivatives can inhibit fungal growth effectively. For instance, compounds similar to 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid have shown significant activity against various fungal strains. The specific activity often depends on structural variations and substituents present in the molecule.

Anticancer Activity

Studies have demonstrated that triazoles can exhibit cytotoxic effects against various cancer cell lines. The presence of both o-tolyl and trifluoromethyl groups in this compound may enhance its biological potency compared to other triazole derivatives. For example, research has shown that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms .

Material Science Applications

The unique properties of this compound extend to material science, particularly in the development of fluorescent materials and sensors .

Fluorescent Properties

The optical properties of triazole compounds have been extensively studied. For instance, the fluorescence characteristics of similar compounds have been investigated in various solvents, revealing their potential use in creating fluorescent probes for biological imaging . The stability of these fluorescent nanoaggregates is comparable to hydrogen bonds, indicating robust interactions that could be exploited in sensor technology .

Sensor Development

Triazoles can serve as effective chelating agents in sensor applications due to their ability to form stable complexes with metal ions. This property can be harnessed to develop sensors for detecting heavy metals or other environmental pollutants .

Anticancer Activity Assessment

A study evaluated the anticancer activity of various triazole derivatives, including those with similar structures to this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications in the triazole structure can lead to enhanced therapeutic effects .

Synthesis and Characterization

The synthesis methods for this compound typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high efficiency and selectivity in producing triazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Aryl Group
  • 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid The 4-chlorophenyl substituent enhances electron-withdrawing effects compared to the o-tolyl group in the target compound. This derivative showed strong anticancer activity via molecular docking with the MMP-2 receptor, with optimized monomer and dimer forms studied using quantum chemical methods (B3LYP, M06-2X) .
  • 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

    • This analog combines chloro and fluoro substituents on the aryl ring, increasing electronegativity and lipophilicity. Its bioactivity profile is unspecified in the evidence, but such halogenated derivatives often exhibit enhanced pharmacokinetic properties .
Substituents on the Triazole Ring
  • 5-(Trifluoromethyl) vs. 5-(Pyrrolidin-1-yl) The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and metabolic stability.
  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

    • A simpler analog with a methyl group at position 5 and phenyl at position 2. It has a melting point of 200–202°C, indicating higher crystallinity compared to the target compound, which may have reduced solubility due to the bulky o-tolyl group .

Pharmacological Activity

Anticancer Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
    • Demonstrated a growth percentage (GP) of 68.09% against NCI-H522 lung cancer cells, highlighting the potency of trifluoromethyl-substituted triazoles .
  • Analog with Tetrahydrofuran-2-yl Substituent
    • Achieved a GP of 70.01% on the same cell line, suggesting that bulkier heterocyclic groups at position 5 may enhance activity .
Enzyme Inhibition
  • Structural analogs like N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Example 55, EP 3807266B1) show c-Met kinase inhibitory activity, indicating that the o-tolyl group in the target compound may similarly contribute to selective enzyme binding .

Physicochemical Properties

Compound Name Substituents (Position 2/5) Melting Point (°C) LogP (Predicted) Key Activity
2-(o-Tolyl)-5-(trifluoromethyl)-2H-triazole-4-carboxylic acid o-Tolyl / CF₃ Not reported ~2.5 (high lipophilicity) Anticancer (inferred)
5-Methyl-2-phenyl-2H-triazole-4-carboxylic acid Phenyl / CH₃ 200–202 ~1.8 Reference compound
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-triazole-4-carboxylic acid 4-Cl-Ph / Pyrrolidinyl Not reported ~1.2 MMP-2 inhibition

Molecular Interactions

  • MMP-2 Receptor Docking : The 4-chlorophenyl-pyrrolidinyl analog showed favorable binding energies in molecular docking studies, attributed to hydrophobic interactions with the chloro group and hydrogen bonding via the carboxylic acid . The target compound’s o-tolyl group may reduce binding efficiency due to steric clashes but could improve selectivity for other targets like c-Met .

Biological Activity

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid, a member of the triazole family, has garnered attention for its potential biological activities. The triazole ring structure is notable for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals with various therapeutic effects.

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 271.20 g/mol
  • CAS Number : 1779119-57-1
  • Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate trifluoromethylation and subsequent carboxylation processes. These methods are crucial for enhancing the compound's biological activity and stability.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy .

Enzyme Inhibition

One of the most promising areas of research involves the inhibition of key enzymes:

  • Xanthine Oxidase (XO) : Analogues of the compound have been evaluated for their ability to inhibit XO, an enzyme linked to gout and hyperuricemia. Some derivatives exhibited potent inhibitory activity in the submicromolar range .
  • Acetylcholinesterase (AChE) : Triazole compounds have also been investigated for their potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can significantly affect inhibitory potency .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been highlighted in various studies. For example, certain compounds demonstrated the ability to cross the blood-brain barrier (BBB) and exert anti-inflammatory effects by inhibiting pathways such as NF-κB. These findings suggest potential applications in treating neurodegenerative disorders .

Study 1: Xanthine Oxidase Inhibition

A series of carboxylic acid derivatives were synthesized and tested for XO inhibition. Among them, specific compounds showed IC50 values in the nanomolar range, indicating high potency. Kinetic studies revealed mixed-type inhibition mechanisms .

Study 2: Neuroprotective Activity

In a model of scopolamine-induced cognitive impairment in mice, a related triazole compound was shown to improve learning and memory. This effect was attributed to its ability to reduce oxidative stress and inflammation within neuronal tissues .

Data Table: Biological Activities of Related Triazole Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundXanthine Oxidase Inhibitor<0.5Mixed-type inhibition
5-(trifluoromethyl)-2H-1,2,3-triazoleAntimicrobial0.8 - 10Membrane disruption
2-(phenyl)-5-methyl-2H-1,2,3-triazoleAChE Inhibitor0.23Competitive inhibition

Q & A

Basic Research Question

  • FT-IR Spectroscopy : Identify characteristic bands:
    • C=O stretch (carboxylic acid): 1680–1720 cm⁻¹
    • Triazole ring vibrations: 1450–1600 cm⁻¹ .
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC:
    • Trifluoromethyl (-CF₃): δ ~120 ppm (¹³C, quartet due to J coupling)
    • o-Tolyl protons: δ 7.2–7.5 ppm (aromatic) .
      Case Study : DFT-calculated NMR shifts for 2-(4-chlorophenyl) analogs show <5% deviation from experimental data .

What in vitro models are appropriate for evaluating the antitumor potential of this compound, and what parameters should be monitored?

Advanced Research Question

  • Cell Lines : NCI-H522 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are sensitive to triazole-carboxylic acids .
  • Assays :
    • MTT/Proliferation : Measure IC₅₀ values.
    • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates.
    • Cell cycle analysis : Flow cytometry to detect G1/S arrest.
      Critical Parameters :
ParameterOptimal RangeSignificance
Incubation time48–72 hoursEnsure full drug uptake
Serum concentration5–10% FBSMimic physiological conditions

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